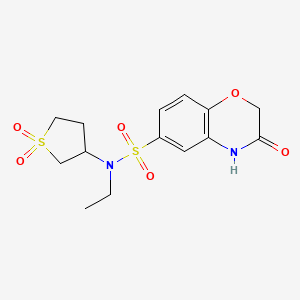![molecular formula C19H19ClN2O3S B14945651 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14945651.png)
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidin-2-one ring, a chloro-substituted phenyl group, and a dihydroquinolin-1(2H)-ylsulfonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroquinoline Moiety: This step involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the dihydroquinoline ring.
Sulfonylation: The dihydroquinoline intermediate is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Formation of the Pyrrolidin-2-one Ring: The sulfonylated dihydroquinoline is then reacted with a chloro-substituted phenyl derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Its structural features suggest potential use as a pesticide or herbicide, with studies indicating activity against certain phytopathogens.
Material Science: The compound’s stability and reactivity make it suitable for the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The sulfonyl group and the dihydroquinoline moiety play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydroisoquinolin-1(2H)-one derivatives: These compounds share the dihydroquinoline moiety and have been studied for their biological activities.
Sulfonylated aromatic compounds: These compounds contain sulfonyl groups attached to aromatic rings and are known for their diverse applications in medicinal and industrial chemistry.
Uniqueness
1-[3-chloro-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]pyrrolidin-2-one stands out due to its combination of a pyrrolidin-2-one ring, a chloro-substituted phenyl group, and a dihydroquinolin-1(2H)-ylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H19ClN2O3S |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
1-[3-chloro-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-13-15(21-11-4-8-19(21)23)9-10-18(16)26(24,25)22-12-3-6-14-5-1-2-7-17(14)22/h1-2,5,7,9-10,13H,3-4,6,8,11-12H2 |
InChI-Schlüssel |
MSZNYIYEICZQJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=C(C=C(C=C3)N4CCCC4=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)
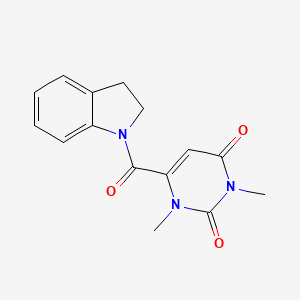
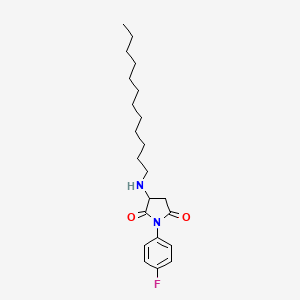
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
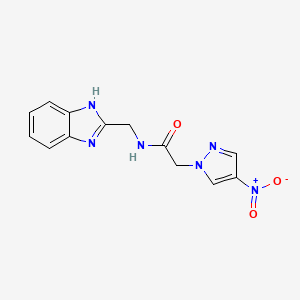
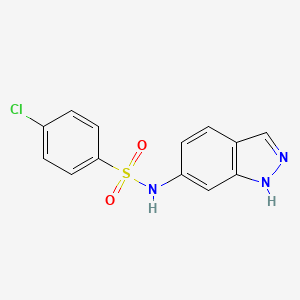
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945620.png)
![4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B14945627.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide](/img/structure/B14945631.png)
![N-(2-Chloropyridin-3-YL)-2-[(2-cyanoethyl)(methyl)amino]acetamide](/img/structure/B14945632.png)
![5-benzyl-1-(2,4-difluorophenyl)-1,4,5,7-tetrahydro[1,4]oxazocino[6,7-b]indol-6(3H)-one](/img/structure/B14945641.png)
